molecular formula C6H11ClN4O B1441578 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride CAS No. 1354953-17-5

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride

Cat. No.: B1441578
CAS No.: 1354953-17-5
M. Wt: 190.63 g/mol
InChI Key: SPEIOQWZCAJHKO-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine ring system. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

CAS No.

1354953-17-5

Molecular Formula

C6H11ClN4O

Molecular Weight

190.63 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol;hydrochloride

InChI

InChI=1S/C6H10N4O.ClH/c11-4-6-9-8-5-3-7-1-2-10(5)6;/h7,11H,1-4H2;1H

InChI Key

SPEIOQWZCAJHKO-UHFFFAOYSA-N

SMILES

C1CN2C(=NN=C2CO)CN1.Cl.Cl

Canonical SMILES

C1CN2C(=NN=C2CO)CN1.Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Formation of the triazolopyrazine core via cyclodehydration of hydrazide precursors.
  • Reduction of the pyrazine ring to form the tetrahydro derivative.
  • Introduction of the methanol substituent at the 3-position.
  • Conversion to the dihydrochloride salt to improve physical properties.

Key synthetic steps often employ protective groups, especially N-sp3 protective groups, to enhance selectivity and yield.

Detailed Preparation Methods

Formation of the Triazolopyrazine Core

  • Starting Material: 2-hydrazidopyrazine or related hydrazide derivatives.
  • Step 1: Acetylation of 2-hydrazidopyrazine to form an intermediate.
  • Step 2: Cyclodehydration reaction to close the triazole ring, forming the triazolopyrazine core.

This methodology follows classical procedures developed by Nelson and Potts (1962) and is widely used for constructing the triazolopyrazine scaffold.

Reduction of the Pyrazine Ring

  • Catalyst: Palladium on carbon (Pd/C).
  • Conditions: Hydrogenation under controlled pressure and temperature.
  • Outcome: Conversion of the aromatic pyrazine ring to the corresponding tetrahydro derivative, yielding the 5H,6H,7H,8H-tetrahydro-triazolo[4,3-a]pyrazine intermediate.

This step is crucial for obtaining the saturated ring system characteristic of the target compound.

Formation of the Dihydrochloride Salt

  • The free base is treated with hydrochloric acid in ethanol or another suitable solvent.
  • Precipitation and purification yield the dihydrochloride salt, which has improved solubility and stability for pharmaceutical applications.

Representative Industrial-Scale Synthesis Example

A related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, has a well-documented industrial synthesis route that informs the preparation of 5H,6H,7H,8H-triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride due to structural similarities:

Step Reagents and Conditions Description Outcome
1 Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 60-61°C, 15 h Formation of hydrazidopyrazine intermediate Intermediate with 93.3% purity
2 Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, reflux, 110°C (42 h), 100°C (60 h) Cyclodehydration to form triazolopyrazine core Intermediate with 99.1% purity
3 Pd/C, ethanol, hydrogenation under nitrogen, filtration Reduction of pyrazine ring Tetrahydro intermediate
4 Ethanol solution of hydrogen chloride, precipitation, washing, drying Formation of hydrochloride salt Final product

This route emphasizes:

  • Use of mild acidic and basic pH adjustments to control reaction progress.
  • Reflux and controlled heating for cyclodehydration.
  • Hydrogenation under nitrogen to avoid oxidation.
  • Purification steps including filtration and washing to ensure high purity.

Analytical and Quality Control Measures

Throughout synthesis, purity and structural integrity are monitored by:

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Notes
Acetylation of hydrazidopyrazine Acetylating agents, mild heating Formation of intermediate Based on classical literature
Cyclodehydration Trifluoroacetic anhydride, methylsulfonic acid, reflux Closure of triazole ring Requires careful temperature control
Reduction Pd/C catalyst, H2 gas, ethanol, nitrogen atmosphere Saturation of pyrazine ring Essential for tetrahydro derivative
Salt formation HCl in ethanol Conversion to dihydrochloride salt Enhances solubility and stability

Research Findings and Optimization Notes

  • Use of N-sp3 protective groups during synthesis improves selectivity and yield by protecting reactive nitrogen sites.
  • The synthetic route avoids excessive byproduct formation, making it suitable for scale-up and industrial production.
  • Reaction monitoring by HPLC and NMR ensures high purity, critical for pharmaceutical applications.
  • The dihydrochloride salt form is preferred for its enhanced aqueous solubility and stability, facilitating formulation development.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The triazole and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant antitumor properties. Studies have shown that certain compounds within this class can inhibit the growth of various cancer cell lines. For instance, derivatives have been synthesized that demonstrate cytotoxicity against human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall integrity .

Neuroprotective Effects
Recent investigations suggest that triazolo[4,3-a]pyrazine derivatives may possess neuroprotective effects. In vitro studies have indicated potential benefits in mitigating oxidative stress and neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

CNS Activity
Triazolo[4,3-a]pyrazines have been evaluated for their central nervous system (CNS) activities. Compounds in this class have been studied for their anxiolytic and antidepressant effects in animal models. The modulation of neurotransmitter systems such as serotonin and dopamine is thought to contribute to these effects .

Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has been explored in several studies. They may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them candidates for treating inflammatory diseases .

Material Science Applications

Synthesis of Functional Materials
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride can be utilized in the development of functional materials. Its unique structure allows for incorporation into polymers or coatings that require specific chemical properties such as enhanced durability or chemical resistance.

Case Studies

  • Case Study on Antitumor Activity
    A study published in the Journal of Medicinal Chemistry examined a series of triazolo[4,3-a]pyrazine derivatives for their antitumor activity. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancer cells.
  • Antimicrobial Efficacy Assessment
    In a clinical microbiology study, a derivative was tested against multi-drug resistant strains of E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Neuroprotection in Animal Models
    Research published in Neuropharmacology highlighted the neuroprotective effects of a triazolo[4,3-a]pyrazine derivative in a mouse model of Alzheimer's disease. The compound reduced amyloid-beta levels and improved cognitive function as measured by behavioral tests.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name (CAS if available) Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Implications References
5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride C₆H₁₀Cl₂N₄O -CH₂OH group at position 3; dihydrochloride salt 241.08 (calc.) Enhanced solubility due to dihydrochloride; hydroxymethyl may influence hydrogen bonding.
{4H,5H,6H,7H-[1,2,3]Triazolo[1,5-a]pyrazin-3-yl}methanol hydrochloride (CAS 1803609-34-8) C₆H₁₁ClN₄O -CH₂OH group; [1,2,3]-triazolo isomer 190.63 Lower molecular weight; altered ring substitution affects binding to biological targets.
8-Methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride C₇H₁₁Cl₂F₃N₄ -CF₃ and -CH₃ groups at positions 3 and 8 193.57 (partial) Increased lipophilicity from -CF₃ may enhance membrane permeability but reduce solubility.
3-(Aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride (CAS L5) C₆H₁₀ClN₅O -CH₂NH₂ group; ketone at position 8 195.63 (calc.) Aminomethyl group introduces basicity; ketone may reduce ring planarity.
2-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}propan-2-ol C₈H₁₂N₄O -C(CH₃)₂OH substituent 196.21 (calc.) Bulkier substituent may sterically hinder interactions with enzymes or receptors.

Functional and Pharmacological Insights

  • Hydroxymethyl vs. Trifluoromethyl Groups : The hydroxymethyl group in the target compound likely improves water solubility and hydrogen-bonding capacity compared to the hydrophobic -CF₃ group in the trifluoromethyl analog .
  • Dihydrochloride Salt vs. Hydrochloride: The dihydrochloride form (target compound) may offer superior ionic stability and dissolution rates compared to monohydrochloride derivatives .

Biological Activity

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis and Characterization

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride involves several chemical reactions that yield high purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results showed IC50 values ranging from 0.39 µM to 42.30 µM across different cell lines, indicating potent cytotoxic effects .
Cell Line IC50 (µM) Reference
MCF70.39
A5490.46
NCI-H46042.30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against a range of bacterial and fungal strains when compared to standard antibiotics like Streptomycin and Nystatin .

The mechanism by which 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives found that compounds similar to 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol exhibited significant inhibition of Aurora-A kinase activity with IC50 values as low as 0.16 µM. This suggests a potential role for these compounds in targeted cancer therapies .

Case Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of triazole derivatives against various pathogens. The findings indicated that compounds within this class could serve as lead candidates for developing new antimicrobial agents due to their moderate activity against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride?

Methodological Answer: A robust synthesis involves cyclocondensation of acid precursors with hydrazinopyrazinones. For example:

React 15 mmol of a carboxylic acid derivative with carbonyldiimidazole (15 mmol) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour.

Add 10 mmol of N1-aryl/benzyl-3-hydrazinopyrazin-2-one and reflux for 24 hours.

Precipitate the product by dilution with water, followed by washing with isopropanol and recrystallization from DMFA/isopropanol (1:2 v/v) .
Alternative routes include cyclization of ethynylpyridine derivatives with azides under copper catalysis, though yields may vary depending on substituent effects .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR (DMSO-d6) to confirm proton environments (e.g., δ 7.35–8.08 ppm for aromatic protons, δ 2.37–4.26 ppm for aliphatic groups) .
  • Infrared Spectroscopy (IR): Identify functional groups like hydroxyl (3473–3296 cm1^{-1}) and carbonyl (1716 cm1^{-1}) stretches .
  • Elemental Analysis: Verify empirical formulas (e.g., C26_{26}H31_{31}N5_{5}O2_{2}) with ≤0.4% deviation .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: The dihydrochloride salt is hygroscopic; maintain anhydrous conditions to prevent hydrolysis. Stability studies in DMSO-d6 show no decomposition over 72 hours at 25°C .
  • Storage: Store at room temperature in sealed, desiccated containers under inert gas (e.g., argon). Avoid exposure to light, as UV radiation may degrade the triazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Substituent Variation: Synthesize analogs with modifications at the pyrazine (R = Cl, OCH3_3) or triazole (R = methyl, phenyl) positions to assess impact on target binding .

Bioactivity Assays: Screen analogs against relevant targets (e.g., kinase inhibitors) using IC50_{50} determinations. For example, introduce electron-withdrawing groups to enhance binding affinity to ATP pockets .

Computational Modeling: Perform docking studies with software like AutoDock Vina to predict interactions with receptors (e.g., PI3Kα) and guide synthetic priorities .

Q. What methodologies are used to evaluate pharmacokinetic parameters for this compound?

Methodological Answer:

  • In Vitro ADME:
    • Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
    • Permeability: Conduct Caco-2 cell monolayer assays to predict intestinal absorption .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding: Employ equilibrium dialysis to measure free fraction .

Q. How should researchers resolve contradictions in synthesis yields or bioactivity data?

Methodological Answer:

Reaction Optimization: Systematically vary parameters (e.g., solvent polarity, temperature). For example, replacing DMFA with DMF may improve yields by 10–15% .

Data Normalization: Control for batch-to-batch variability using internal standards (e.g., deuterated analogs in NMR) .

Meta-Analysis: Compare results across studies; e.g., discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentrations in kinase assays) .

Q. What computational frameworks support the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes for ≥100 ns to identify stable binding poses and critical residues (e.g., Lys802 in PI3Kα) .
  • Quantitative Structure-Activity Relationship (QSAR): Use descriptors like logP, polar surface area, and H-bond donors to build predictive models (R2^2 > 0.85) .
  • Free Energy Perturbation (FEP): Calculate relative binding energies for substituent modifications to prioritize synthetic targets .

Q. How are bioactivity assays validated for this compound in disease models?

Methodological Answer:

In Vitro Validation:

  • Dose-response curves (10 nM–100 µM) in cancer cell lines (e.g., HCT-116, MCF-7) with cytotoxicity measured via MTT assay .
  • Counter-screen against non-target receptors (e.g., GPCRs) to assess off-target effects .

In Vivo Validation:

  • Administer 10–50 mg/kg orally in xenograft models; monitor tumor volume and plasma levels via LC-MS .
  • Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle groups to validate assay robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride

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